molecular formula C19H28O2 B055395 19-Hydroxy-4-androsten-17-one CAS No. 121739-39-7

19-Hydroxy-4-androsten-17-one

Cat. No. B055395
M. Wt: 288.4 g/mol
InChI Key: UGCIHWZOIVCJGP-BGJMDTOESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

19-Hydroxy-4-androsten-17-one, also known as 19-norandrosterone, is a steroid hormone that is naturally produced by the human body. It belongs to the family of androgens, which are responsible for the development and maintenance of male characteristics. 19-norandrosterone is a derivative of nandrolone, which is a commonly used anabolic steroid. However, the use of 19-norandrosterone as a performance-enhancing drug is prohibited by the World Anti-Doping Agency (WADA) due to its potential to enhance athletic performance.

Mechanism Of Action

19-Hydroxy-4-androsten-17-oneterone exerts its effects by binding to androgen receptors in the body. This leads to the activation of gene transcription and the synthesis of proteins that are involved in the development and maintenance of male characteristics. It also has anabolic effects, which can lead to increased muscle mass and strength.

Biochemical And Physiological Effects

Studies have shown that 19-Hydroxy-4-androsten-17-oneterone has a number of biochemical and physiological effects on the body. It has been shown to increase protein synthesis, which can lead to increased muscle mass. It also has an anti-catabolic effect, which can prevent muscle breakdown. In addition, it has been shown to increase bone density, which can reduce the risk of osteoporosis.

Advantages And Limitations For Lab Experiments

One advantage of using 19-Hydroxy-4-androsten-17-oneterone in lab experiments is that it is a naturally occurring compound in the body, which can make it easier to study its effects. Another advantage is that it can be used as a biomarker for the detection of steroid abuse in athletes. However, one limitation is that its use as a performance-enhancing drug is prohibited, which can limit its potential applications in research.

Future Directions

There are several future directions for research on 19-Hydroxy-4-androsten-17-oneterone. One area of interest is its potential use as a therapeutic agent for the treatment of muscle wasting and osteoporosis. Another area of interest is its potential use as a biomarker for the detection of steroid abuse in other populations, such as military personnel and law enforcement officers. Further research is needed to fully understand the potential applications of 19-Hydroxy-4-androsten-17-oneterone in these areas.

Synthesis Methods

19-Hydroxy-4-androsten-17-oneterone can be synthesized from the precursor steroid, dehydroepiandrosterone (DHEA). The synthesis involves a series of chemical reactions, including oxidation, reduction, and hydrolysis. The final product is purified using chromatography techniques.

Scientific Research Applications

19-Hydroxy-4-androsten-17-oneterone has been extensively studied for its potential use as a biomarker for the detection of steroid abuse in athletes. It is excreted in urine after metabolism in the liver and can be detected using mass spectrometry techniques. The use of 19-Hydroxy-4-androsten-17-oneterone as a biomarker has been approved by WADA and is used in anti-doping testing programs worldwide.

properties

CAS RN

121739-39-7

Product Name

19-Hydroxy-4-androsten-17-one

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

IUPAC Name

(8R,9S,10S,13S,14S)-10-(hydroxymethyl)-13-methyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H28O2/c1-18-11-9-16-14(15(18)7-8-17(18)21)6-5-13-4-2-3-10-19(13,16)12-20/h4,14-16,20H,2-3,5-12H2,1H3/t14-,15-,16-,18-,19+/m0/s1

InChI Key

UGCIHWZOIVCJGP-BGJMDTOESA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CCCC[C@]34CO

SMILES

CC12CCC3C(C1CCC2=O)CCC4=CCCCC34CO

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CCCCC34CO

synonyms

19-HADO
19-hydroxy-4-androsten-17-one

Origin of Product

United States

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